molecular formula C11H9N3O3 B061676 3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide CAS No. 195528-88-2

3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide

Cat. No.: B061676
CAS No.: 195528-88-2
M. Wt: 231.21 g/mol
InChI Key: KQNZKBRSEJLVEO-UHFFFAOYSA-N
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Description

3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide is a compound that features a benzimidazole ring fused with a butanamide moiety. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

The synthesis of 3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide typically involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable solvent and catalyst. The reaction conditions often include heating and the use of N,N-dimethylformamide or sulfur as a catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane.

Scientific Research Applications

3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide can be compared with other benzimidazole derivatives, such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent. These compounds share the benzimidazole core but differ in their functional groups and specific biological activities. .

Properties

IUPAC Name

3-oxo-N-(2-oxobenzimidazol-5-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c1-6(15)4-10(16)12-7-2-3-8-9(5-7)14-11(17)13-8/h2-3,5H,4H2,1H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNZKBRSEJLVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC2=NC(=O)N=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472366
Record name 3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195528-88-2
Record name 3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Via the bottom inlet tube of a glass vessel having a capacity of 80 liters, a clarified solution of 150 kg of 5-aminobenzimidazolone in 4200 l of water, which solution has a temperature of 90° C., is fed in at a rate of 2100 l/h with agitation. Simultaneously, via a cover inlet tube, diketene is added at a rate of 50 l/h. Immediately, a colorless precipitate of 5-acetoacetyl-aminobenzimidazolone forms. The suspension thus obtained flows via a lateral tube which limits the reaction volume to 40 l into a 8 m3 agitation vessel of stainless steel containing already 1000 l of water having a temperature of 80° C. The reaction temperature in the glass vessel is maintained at 80°-85° C. by spraying water having a temperature of 5° C. onto the surface of the suspension by means of a spray ring (amount of water about 500-600 l/h). After the reaction is complete, the reaction mixture is cooled to 40° C., and the 5-acetoacetylaminobenzimidazolone is isolated by means of a suitable filter. 550 kg of a reaction product of about 40% strength are thus obtained which may be directly used for pigment synthesis without a further purification step.
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150 kg
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stainless steel
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4200 L
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Synthesis routes and methods II

Procedure details

The mother liquor obtained is re-used in four further reaction cycles by using it at 80° C. to replace fresh ethanol containing 50% by weight of water for dissolving 2.86 kg per hour of 5-amino-2-benzimidazolone at such a rate that 26.86 kg per hour of amine solution can be reacted as described above with 2.06 kg per hour of diketene. Workup gives 4.25 to 4.34 kg per hour of 5-acetoacetylamino-2-benzimidazolone of consistent quality, corresponding to a yield of 95 to 97% based on amine.
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Synthesis routes and methods III

Procedure details

An 82° C. solution of 2.86 kg (19.2 mol) of 5-amino-2-benzimidazolone and 24 kg of ethanol containing 50% by weight of water is metered per hour continuously and simultaneously with 2.06 kg (24 mol) of diketene (purity 98%) into a reactor equipped with a stirrer, reflux condenser, thermometer and, at the bottom, with a run-off. The light-colored suspension in the reactor is refluxed at about 85° C. with stirring and is kept to a constant volume of about 0.3 l by pumping out. The removed suspension is cooled down to about 15° C., and the light-colored crystals are separated by filtration from 22 kg per hour of mother liquor, washed with on average 6 kg per hour of 50% strength ethanol and dried, leaving 4.03 kg (17.3 mol) per hour of 5-acetoacetylamino-2-benzimidazolone as a virtually white crystalline powder. The yield based on amine is 90%.
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